N-(1-(3,4-dimethoxyphenyl)ethyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
N-(1-(3,4-dimethoxyphenyl)ethyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
Synthesis of Bridged Benzazepine Derivatives : This research involved the synthesis of bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues, using compounds related to N-(1-(3,4-dimethoxyphenyl)ethyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide (Gentles et al., 1991).
Disease-Modifying Antirheumatic Drugs : The metabolites of a closely related compound, ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, were prepared to study their pharmacological properties, contributing to the development of new antirheumatic drugs (Baba et al., 1998).
Antioxidant Activities : New trisubstituted triazoles related to the compound were synthesized and screened for their antioxidant properties. Some of these derivatives exhibited high degrees of antioxidant activity (Sancak et al., 2012).
Polymorphs and Molecular Structure
- Monoclinic Polymorph of a Triazole Compound : A study focused on a monoclinic polymorph of a closely related triazole compound, highlighting its molecular structure and crystal packing differences compared to other polymorphs (Dolzhenko et al., 2010).
Synthesis Techniques
- Synthesis of N-(2-Aminoethyl) Triazole Carboxamide : This research documented the synthesis process of a compound structurally similar to the query compound, providing insights into reaction conditions and yields (Kan, 2015).
Chemical Properties and Interactions
Crystal Structure and Hirshfeld Surface Analysis : A study on the crystal structure and molecular interactions of a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl) pyrazole, utilized similar structural motifs (Prabhuswamy et al., 2016).
Tetrel Bonding Interactions in Ethyl 2-Triazolyl-Oxoacetate Derivatives : This paper analyzed the bonding interactions in compounds structurally similar to the query, which is relevant for understanding their molecular properties (Ahmed et al., 2020).
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-5-15-6-9-17(10-7-15)25-13-18(23-24-25)21(26)22-14(2)16-8-11-19(27-3)20(12-16)28-4/h6-14H,5H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCIZGDUJMQOGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC(C)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.